Fargesin is a naturally occurring compound found in various plants, most notably in the magnolia flower (Flos Magnoliae) and the rhizome (underground stem) of Arnebia euchroma, a plant native to China (). Research suggests Fargesin possesses several properties that make it interesting for scientific investigation.
One of the most promising areas of research for Fargesin is its potential anti-inflammatory activity. Studies have shown that Fargesin may help reduce inflammation by suppressing the production of inflammatory mediators like nitric oxide (). This finding suggests Fargesin could be beneficial for treating conditions characterized by chronic inflammation, such as osteoarthritis. A study published in the Journal of the American Society for Bone and Mineral Research demonstrated Fargesin's ability to ameliorate osteoarthritis in a mouse model ().
Research also indicates Fargesin may possess antimicrobial properties. A study referenced in the book "Ayurveda: The Divine Science of Life" suggests Fargesin exhibits anti-amoebic activity, meaning it may be effective against amoeba parasites (). Further research is needed to explore the full extent of Fargesin's antimicrobial potential and its possible applications.
Fargesin is a bioactive lignan predominantly found in the flower buds of Magnolia fargesii, known for its diverse pharmacological properties. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and anti-allergic contexts. Structurally, fargesin is characterized by its complex arrangement of carbon rings typical of lignans, which contributes to its biological activity.
Fargesin's mechanism of action is still under exploration, but research suggests its potential roles in various biological processes:
Fargesin exhibits significant biological activities:
Research on fargesin's interactions with other compounds indicates that it may enhance the efficacy of certain anti-inflammatory drugs while also exhibiting synergistic effects when combined with other bioactive compounds. For instance, studies have shown that fargesin can work alongside other constituents from Magnolia species to amplify their pharmacological effects, particularly in modulating immune responses .
Fargesin shares structural and functional similarities with several other lignans and bioactive compounds. Here are some notable comparisons:
Compound | Source | Biological Activity | Unique Features |
---|---|---|---|
Magnolin | Magnolia species | Anti-inflammatory, antioxidant | Similar structure but less potent than fargesin |
Aschantin | Magnolia species | Antioxidant, anti-cancer | Less studied compared to fargesin |
Epimagnolin | Magnolia species | Anti-inflammatory | Limited research available |
Tiliroside | Various plants | Antioxidant | More common in herbal remedies |
Fargesin is unique due to its potent inhibitory effects on specific signaling pathways involved in inflammation and cancer progression, making it a promising candidate for therapeutic applications.
Fargesin is a furofuran lignan with the molecular formula C₂₁H₂₂O₆ and a molecular weight of 370.40 g/mol [1] [2] [7]. The compound is registered under CAS number 31008-19-2 and exhibits the systematic IUPAC name: 5-[(1R,3aS,4S,6aS)-4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole [1] [3] [7]. The compound is also known by several synonyms including (+)-Fargesin, Methylpluviatilol, Methylpiperitol, and Spinescin [2] [4].
The structural architecture of fargesin consists of a central tetrahydrofurofuran bicyclic system that serves as the core scaffold [25] [27]. This bicyclic framework connects two aromatic ring systems: a 3,4-dimethoxyphenyl moiety and a 1,3-benzodioxole unit [1] [3]. The tetrahydrofurofuran core arises from the oxidative dimerization of coniferyl alcohol precursors, which represents the fundamental biosynthetic pathway for furofuran lignans [27].
The canonical SMILES representation of fargesin is COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC, while the InChI Key is AWOGQCSIVCQXBT-UHFFFAOYSA-N [2] [7]. The compound belongs to the broader chemical class of furanoid lignans, which are characterized by structures containing either tetrahydrofuran rings, furan rings, or furofuran ring systems that arise from the joining of two phenylpropanoid units [4].
Table 1. Structural Characteristics of Fargesin
Structural Feature | Description | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₂O₆ | [1] [2] [7] |
Molecular Weight | 370.40 g/mol | [1] [2] [7] |
Chemical Class | Furofuran lignan | [4] [25] |
Core Structure | Tetrahydrofurofuran bicyclic system | [25] [27] |
Aromatic Substituents | 3,4-dimethoxyphenyl and 1,3-benzodioxole | [1] [3] |
InChI Key | AWOGQCSIVCQXBT-UHFFFAOYSA-N | [2] [7] |
Fargesin possesses four defined stereocenters within its tetrahydrofurofuran core structure, making stereochemical characterization essential for complete structural elucidation [3]. The absolute configuration of fargesin enantiomers has been definitively determined through advanced chiroptical methods combined with quantum-chemical calculations [5] [12].
The (+)-fargesin enantiomer exhibits the absolute configuration 7S,8R,7′R,8′R, while the (-)-fargesin enantiomer possesses the 7R,8S,7′S,8′S configuration [5] [12]. This stereochemical assignment was accomplished through a comprehensive approach utilizing optical rotatory dispersion, electronic circular dichroism, and vibrational circular dichroism spectroscopy, all supported by density functional theory calculations [5] [12].
Optical rotatory dispersion studies revealed that the experimental dispersion curves for (-)-fargesin in chloroform and acetonitrile presented similar profiles and specific rotation magnitudes, suggesting similar conformations in these solvents [5]. The specific rotation of fargesin ranges from +113 to +125 degrees when measured at C=1 in dichloromethane [1]. Electronic circular dichroism spectroscopy demonstrated characteristic Cotton effects at approximately 240 nanometers (negative) and 290 nanometers (positive) for the 7R,8S,7′S,8′S enantiomer [5].
Vibrational circular dichroism spectroscopy provided the most sensitive stereochemical information, revealing distinctive band patterns centered at 1080 cm⁻¹ and 1250 cm⁻¹ [5]. The 1080 cm⁻¹ region arises from carbon-carbon and carbon-oxygen stretches along with CH₂ rocking of the bicyclic furofuran ring, while the 1250 cm⁻¹ feature involves carbon-oxygen stretches of aromatic ring substituents coupled with in-plane aromatic carbon-hydrogen bendings [5].
Table 2. Stereochemical Properties of Fargesin
Property | (+)-Fargesin | (-)-Fargesin | Reference |
---|---|---|---|
Absolute Configuration | 7S,8R,7′R,8′R | 7R,8S,7′S,8′S | [5] [12] |
Specific Rotation | +113 to +125° | -113 to -125° | [1] [5] |
ECD Cotton Effect (240 nm) | Positive | Negative | [5] |
ECD Cotton Effect (290 nm) | Negative | Positive | [5] |
Number of Stereocenters | 4 | 4 | [3] |
Fargesin exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems [1] [13] [15]. The compound appears as a white to light yellow crystalline powder with a melting point ranging from 132.0 to 136.0°C [1] [13] [14] [15]. The predicted boiling point is 506.4 ± 50.0°C, while the flash point is estimated at 208.9 ± 30.0°C [13] [14] [15].
The density of fargesin is predicted to be 1.265 ± 0.06 g/cm³, and the refractive index is 1.58 [15] [16]. These physical constants reflect the compound's solid crystalline nature at ambient conditions and its moderate molecular density [15] [16]. Storage recommendations specify room temperature conditions, preferably below 15°C in cool and dark environments [1].
Solubility characteristics of fargesin demonstrate limited aqueous solubility but good solubility in organic solvents [6] [13] [16]. The compound is poorly soluble in water but readily dissolves in chloroform, ethanol, methanol, dimethyl sulfoxide, and benzene [13] [16]. Computational analysis using SwissADME indicates that fargesin has high gastrointestinal absorption with 96.662% intestinal absorption [6].
Lipophilicity parameters show consensus Log P values of 2.92, indicating moderate lipophilic character [6]. The topological polar surface area is calculated as 55.38 Ų, which falls within acceptable ranges for drug-like properties [6]. The compound exhibits four rotatable bonds and six hydrogen bond acceptors, with no hydrogen bond donors [6].
Table 3. Physicochemical Parameters of Fargesin
Property | Value | Units | Reference |
---|---|---|---|
Melting Point | 132.0 - 136.0 | °C | [1] [13] [14] [15] |
Boiling Point | 506.4 ± 50.0 | °C (predicted) | [13] [14] [15] |
Density | 1.265 ± 0.06 | g/cm³ (predicted) | [13] [15] [16] |
Flash Point | 208.9 ± 30.0 | °C | [14] [16] |
Refractive Index | 1.58 | - | [16] |
Consensus Log P | 2.92 | - | [6] |
Topological Polar Surface Area | 55.38 | Ų | [6] |
Intestinal Absorption | 96.662 | % | [6] |
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment of fargesin [1] [8]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for both aromatic and aliphatic protons, confirming the structural integrity of the tetrahydrofurofuran core and aromatic substituents [1] [8]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed carbon framework elucidation with characteristic signals for the furofuran ring carbons and aromatic carbon atoms [8].
Mass spectrometry analysis of fargesin typically shows the protonated molecular ion [M+H]⁺ at m/z 371.149 and the ammonium adduct [M+NH₄]⁺ at m/z 388.175 [8] [11]. The compound exhibits fragmentation patterns characteristic of lignans, including loss of methoxy groups and cleavage of the furofuran ring system [8]. High-resolution mass spectrometry using Q-Exactive Orbitrap instruments provides accurate mass determination with resolution of 70,000 [8].
Liquid chromatography coupled with high-resolution mass spectrometry has been developed for quantitative analysis of fargesin in biological matrices [32]. The method utilizes protein precipitation with methanol and achieves linear calibration curves over concentration ranges of 0.2-500 ng/mL with correlation coefficients exceeding 0.9977 [32]. The lower limit of quantification is established at 0.2 ng/mL with intra-day and inter-day coefficient variations of 3.6-11.3% and accuracies of 90.0-106.6% [32].
Ultraviolet-visible spectroscopy reveals absorption maxima related to the aromatic chromophores and conjugated systems present in the fargesin structure [6]. The benzodioxole and dimethoxyphenyl moieties contribute to the characteristic ultraviolet absorption profile, which can be utilized for chromophore identification and quantitative analysis [6].
Infrared spectroscopy demonstrates characteristic absorption bands for carbon-oxygen stretches, aromatic carbon-hydrogen bending vibrations, and CH₂ rocking vibrations of the bicyclic ring system [5]. These vibrational modes provide fingerprint information for functional group identification and structural confirmation [5].
Table 4. Spectroscopic Properties and Analytical Methods for Fargesin
Technique | Key Features | Application | Reference |
---|---|---|---|
¹H NMR | Aromatic and aliphatic proton signals | Structure confirmation and purity | [1] [8] |
¹³C NMR | Furofuran and aromatic carbon signals | Carbon framework elucidation | [8] |
MS | [M+H]⁺ at m/z 371.149; lignan fragmentation | Molecular weight confirmation | [8] [11] |
LC-HRMS | Linear range 0.2-500 ng/mL | Quantitative biological analysis | [32] |
UV-Vis | Aromatic chromophore absorption | Quantitative analysis | [6] |
IR | C-O stretches, aromatic C-H bending | Functional group identification | [5] |
The structure-activity relationships of fargesin demonstrate the critical importance of specific structural features for biological activity [9] [25]. The tetrahydrofurofuran bicyclic core structure represents an essential pharmacophore that contributes significantly to the compound's bioactive properties [9] [25]. Comparative studies with related furofuran lignans reveal that fargesin exhibits distinct activity profiles that correlate with its unique structural characteristics [25].
The 3,4-dimethoxyphenyl substituent plays a crucial role in fargesin's biological activity, as demonstrated by structure-activity relationship studies of related lignans [9]. The presence of both methoxy groups at the 3 and 4 positions appears essential for optimal activity, as metabolic studies show that O-demethylation significantly alters the compound's properties [8]. Mass spectrometric analysis of fargesin metabolites reveals that both 3-O-desmethyl and 4-O-desmethyl derivatives are formed through cytochrome P450-mediated metabolism, suggesting that the methoxy groups are important for maintaining biological activity [8].
The 1,3-benzodioxole moiety represents another critical structural element that distinguishes fargesin from other furofuran lignans [1] [3]. This methylenedioxyphenyl group contributes to the compound's unique electronic properties and spatial arrangement, which influences its interaction with biological targets [9]. Comparative analysis with structurally related lignans such as eudesmin, magnolin, and epimagnolin A demonstrates that fargesin exhibits the most potent inhibitory effects among tetrahydrofurofuranoid lignans in certain biological assays [25].
The stereochemical configuration of fargesin significantly impacts its biological activity, as evidenced by studies demonstrating different potencies between enantiomers [5] [12]. The absolute configuration of the four stereocenters determines the three-dimensional shape of the molecule, which is crucial for specific receptor binding and enzyme interactions [5] [12]. The (+)-fargesin enantiomer with 7S,8R,7′R,8′R configuration exhibits distinct activity profiles compared to the (-)-enantiomer [5] [12].
Conformational analysis reveals that the bicyclic furofuran core adopts specific three-dimensional arrangements that are critical for biological activity [5]. The rigid nature of the tetrahydrofurofuran system constrains the molecule into defined conformations that optimize interactions with target proteins [5]. This conformational restriction is believed to contribute to the selectivity and potency observed in biological assays [9].
Table 5. Structure-Activity Relationships of Fargesin
Structural Feature | Contribution to Activity | Evidence | Reference |
---|---|---|---|
Tetrahydrofurofuran core | Essential pharmacophore | Comparative lignan studies | [9] [25] |
3,4-Dimethoxyphenyl | Optimal activity requires both methoxy groups | Metabolite analysis | [8] |
1,3-Benzodioxole | Unique electronic and spatial properties | Structural comparison | [1] [3] [9] |
Stereochemical configuration | Determines receptor binding specificity | Enantiomer studies | [5] [12] |
Bicyclic rigidity | Conformational constraint for selectivity | Conformational analysis | [5] [9] |
Flos Magnoliae, the dried flower buds of Magnolia officinalis and related species, represents the most significant natural source of fargesin [1] [2]. This traditional Chinese medicine, known as "Xinyi," has been used for centuries in Asian countries for treating allergic rhinitis, headache, and sinusitis [1] [2]. The flower buds contain fargesin as one of five major constituents, alongside vanillic acid, tiliroside, eudesmin, and magnolin [1] [2].
Analytical studies have demonstrated that fargesin constitutes a substantial proportion of the bioactive compounds in Flos Magnoliae extracts [1] [2]. Using liquid chromatography-high resolution mass spectrometry, researchers have confirmed the presence of fargesin with a molecular formula of C₂₁H₂₂O₆ and molecular weight of 370.4 grams per mole [3] [4]. The compound exhibits characteristic mass spectrometric fragmentation patterns, forming [M+NH₄]⁺ ions at m/z 388.17547 and producing intense product ions at m/z 135.04410 [5] [6].
Magnolia fargesii flower buds serve as another major source of fargesin within the Magnoliaceae family [7] [8]. This species, specifically referenced in the compound's nomenclature, has been extensively studied for its lignan content [9] [10]. Phytochemical investigations have isolated multiple lignans from M. fargesii flower buds, including fargesin alongside eudesmin, magnolin, yangambin, and pinoresinol [11].
Research has revealed that M. fargesii contains fargesin with a molecular weight of 370.14163844 daltons and CAS number 68296-27-5 [11]. The flower buds of this species have yielded fargesin through bioassay-guided isolation procedures, confirming its presence as a bioactive constituent with anti-inflammatory properties [10] [12].
The Aristolochiaceae family represents another significant source of fargesin, with documentation in multiple Aristolochia species [3] [13] [14]. Aristolochia galeata and Aristolochia cymbifera have been reported to contain fargesin according to chemical databases [3] [13].
Recent research has provided detailed characterization of fargesin from Aristolochia warmingii, where the compound was isolated as a scalemic mixture from the leaves [14] [15]. This study marked the first report of fargesin enantioresolution and provided unambiguous determination of absolute configuration through optical rotatory dispersion, electronic circular dichroism, and vibrational circular dichroism methods [14] [15]. The specific rotation measured for the isolated fargesin was [α]D²⁵ = -4.0 (c = 0.1, CHCl₃), indicating the presence of both enantiomers [15].
Chrysanthemum indicum of the Asteraceae family has been identified as a source of fargesin with potential therapeutic applications [16] [17]. This traditional Chinese medicinal plant, used for treating headaches and other conditions, contains fargesin as a bioactive lignan compound [16] [17].
Computational pharmacological studies have investigated fargesin from C. indicum for its potential in treating chronic migraine through molecular docking studies with key biomarkers including nuclear factor kappa B, interleukin-1β, calcitonin gene-related peptide, and inducible nitric oxide synthase [16] [17]. The pharmacokinetic analysis indicated favorable properties for absorption, distribution, and metabolism, with effective blood-brain barrier penetration [16] [17].
Piper mullesua from the Piperaceae family contains fargesin among its diverse array of bioactive compounds [18] [19]. This plant, known as "Mullesua" and found primarily in the Sikkim region of India, represents approximately 70% of all Piper species found in India [18].
Chemical analysis of P. mullesua aerial parts has identified fargesin alongside other lignans including asarinin and sesamin [18] [19]. The plant exhibits antifeedant activity attributed to its lignan content, with fargesin contributing to the overall biological activity profile [19]. High-performance thin-layer chromatographic methods have been developed for the quantification of benzodioxanes, including fargesin, in P. mullesua extracts [18] [20].
Fargesin biosynthesis follows the shikimate pathway leading to phenylpropanoid metabolism and subsequent lignan formation [21] [22] [23]. The biosynthetic route begins with primary metabolites phosphoenolpyruvate and erythrose-4-phosphate, which condense to form 3-deoxy-D-arabino-heptulosonate-7-phosphate through the action of DAHP synthase [21] [24] [25].
The shikimate pathway converts these primary metabolites through seven enzymatic steps to produce chorismate, the last common precursor for aromatic amino acids [25] [26]. Phenylalanine, derived from chorismate via chorismate mutase and prephenate aminotransferase, serves as the entry point to phenylpropanoid metabolism through phenylalanine ammonia-lyase [25] [27] [26].
The phenylpropanoid pathway converts phenylalanine to cinnamic acid, which undergoes hydroxylation by cinnamate 4-hydroxylase to form p-coumaric acid [23] [28]. Subsequent enzymatic modifications, including hydroxylation and methylation, produce ferulic acid and ultimately coniferyl alcohol [23] [28]. Coniferyl alcohol serves as the direct precursor for lignan biosynthesis through dirigent protein-mediated stereoselective coupling [29] [30] [31].
Two molecules of coniferyl alcohol undergo oxidative coupling in the presence of dirigent proteins and oxidizing enzymes to form (+)-pinoresinol [23] [30] [31]. Sequential reduction by pinoresinol-lariciresinol reductase converts pinoresinol to lariciresinol and subsequently to secoisolariciresinol [32] [23]. Species-specific modifying enzymes then convert these intermediate lignans to fargesin through additional methylation and structural modifications [4] [33].
Fargesin consistently co-occurs with related tetrahydrofurofuranoid lignans across different plant species, indicating shared biosynthetic pathways and metabolic regulation [34] [35] [36]. In Magnolia species, fargesin regularly appears alongside eudesmin, magnolin, yangambin, and epimagnolin A [1] [2] [34] [36].
Research has demonstrated that these tetrahydrofurofuranoid lignans share similar pharmacological properties and metabolic profiles [34] [36]. All five compounds (eudesmin, fargesin, epimagnolin A, magnolin, and yangambin) exhibit inhibitory effects on UDP-glucuronosyltransferase 1A1 and 1A3 activities in human liver microsomes [34] [36]. The co-occurrence pattern suggests coordinated regulation of lignan biosynthetic enzymes and shared metabolic fate [36].
In Piper mullesua, fargesin co-occurs with structurally related lignans including asarinin and sesamin, both furanoid lignans with antifeedant properties [18] [19]. This co-occurrence pattern reflects the plant's defensive strategy against herbivores and demonstrates the ecological role of lignan accumulation [19].
Flavonoid compounds frequently accompany fargesin in natural sources, particularly tiliroside and vanillic acid in Magnolia species [1] [2] [10]. Tiliroside, a kaempferol glycoside, exhibits potent anti-complement activity with IC₅₀ values of 5.4 × 10⁻⁵ M [10]. The co-occurrence of phenolic compounds with different structural classes suggests coordinated activation of phenylpropanoid metabolism in response to environmental stimuli [28] [27].